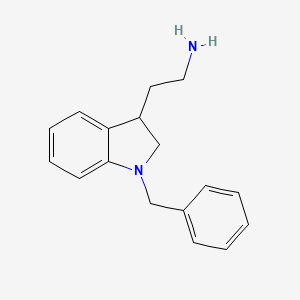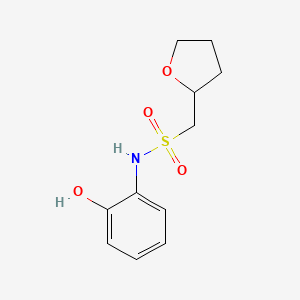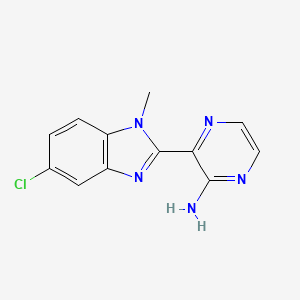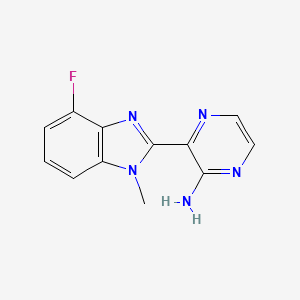
N-(thiophen-3-ylmethyl)-2,3-dihydro-1H-inden-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(thiophen-3-ylmethyl)-2,3-dihydro-1H-inden-2-amine, also known as TDIA, is a novel compound that has recently gained attention in the field of medicinal chemistry. TDIA is a member of the indenamine family and has been shown to possess various biological activities, making it a potential candidate for drug development.
Mecanismo De Acción
N-(thiophen-3-ylmethyl)-2,3-dihydro-1H-inden-2-amine exerts its biological effects through various mechanisms of action. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE), which are involved in the inflammatory response and cognitive function, respectively. N-(thiophen-3-ylmethyl)-2,3-dihydro-1H-inden-2-amine has also been shown to activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and physiological effects:
N-(thiophen-3-ylmethyl)-2,3-dihydro-1H-inden-2-amine has been shown to exert various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). N-(thiophen-3-ylmethyl)-2,3-dihydro-1H-inden-2-amine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(thiophen-3-ylmethyl)-2,3-dihydro-1H-inden-2-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been shown to possess various biological activities, making it a promising candidate for drug development. However, there are also some limitations to its use in laboratory experiments. N-(thiophen-3-ylmethyl)-2,3-dihydro-1H-inden-2-amine is a relatively new compound, and more research is needed to fully understand its biological effects and mechanisms of action. Additionally, the synthesis of N-(thiophen-3-ylmethyl)-2,3-dihydro-1H-inden-2-amine can be challenging, and the compound may not be readily available for use in laboratory experiments.
Direcciones Futuras
There are several future directions for research on N-(thiophen-3-ylmethyl)-2,3-dihydro-1H-inden-2-amine. One area of interest is the development of N-(thiophen-3-ylmethyl)-2,3-dihydro-1H-inden-2-amine-based drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is the elucidation of the mechanisms of action of N-(thiophen-3-ylmethyl)-2,3-dihydro-1H-inden-2-amine, which could lead to the development of more effective drugs. Additionally, more research is needed to fully understand the biochemical and physiological effects of N-(thiophen-3-ylmethyl)-2,3-dihydro-1H-inden-2-amine and its potential side effects.
Métodos De Síntesis
N-(thiophen-3-ylmethyl)-2,3-dihydro-1H-inden-2-amine can be synthesized using a multi-step process that involves the reaction of 3-bromothiophene with 2,3-dihydro-1H-inden-2-amine in the presence of a palladium catalyst. The resulting product is then treated with sodium hydride and methyl iodide to yield N-(thiophen-3-ylmethyl)-2,3-dihydro-1H-inden-2-amine.
Aplicaciones Científicas De Investigación
N-(thiophen-3-ylmethyl)-2,3-dihydro-1H-inden-2-amine has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
N-(thiophen-3-ylmethyl)-2,3-dihydro-1H-inden-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NS/c1-2-4-13-8-14(7-12(13)3-1)15-9-11-5-6-16-10-11/h1-6,10,14-15H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRSMTWMEOQZIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-5-[(oxolan-2-ylmethylsulfonylamino)methyl]furan-3-carboxylic acid](/img/structure/B7569773.png)






![1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7569858.png)


![(E)-3-(4-fluorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B7569881.png)

